molecular formula C16H24FNO2 B5231378 4-[6-(2-fluorophenoxy)hexyl]morpholine

4-[6-(2-fluorophenoxy)hexyl]morpholine

Cat. No. B5231378
M. Wt: 281.37 g/mol
InChI Key: XZXRTYXUMOYKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-(2-fluorophenoxy)hexyl]morpholine, also known as FH-Morpholine, is a chemical compound that has been studied for its potential use in scientific research. This compound is a morpholine derivative that has a fluorophenoxy group attached to a hexyl chain. It has been found to have unique biochemical and physiological effects that make it a promising candidate for various research applications.

Mechanism of Action

4-[6-(2-fluorophenoxy)hexyl]morpholinee has been found to act as a potent and selective agonist for the GPR55 receptor. This receptor is found in the brain and has been implicated in various physiological processes, including pain perception, mood regulation, and appetite control. By selectively targeting this receptor, 4-[6-(2-fluorophenoxy)hexyl]morpholinee can be used to study the function of this receptor and its role in these processes.
Biochemical and Physiological Effects:
4-[6-(2-fluorophenoxy)hexyl]morpholinee has been found to have a number of biochemical and physiological effects. It has been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. It has also been found to have anxiolytic and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[6-(2-fluorophenoxy)hexyl]morpholinee in lab experiments is its selectivity for the GPR55 receptor. This allows researchers to study the function of this receptor without the interference of other receptors. However, one limitation of using 4-[6-(2-fluorophenoxy)hexyl]morpholinee is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research on 4-[6-(2-fluorophenoxy)hexyl]morpholinee. One area of interest is in the development of more potent and selective GPR55 agonists. Another area of interest is in the study of the long-term effects of 4-[6-(2-fluorophenoxy)hexyl]morpholinee on the brain and behavior. Additionally, there is potential for the use of 4-[6-(2-fluorophenoxy)hexyl]morpholinee in the development of new treatments for various neurological disorders.

Synthesis Methods

The synthesis of 4-[6-(2-fluorophenoxy)hexyl]morpholinee involves the reaction of 2-fluorophenol with 6-bromohexan-1-ol to form the intermediate 6-(2-fluorophenoxy)hexan-1-ol. This intermediate is then reacted with morpholine in the presence of a catalyst to form 4-[6-(2-fluorophenoxy)hexyl]morpholinee. The synthesis of this compound has been optimized to ensure high yield and purity.

Scientific Research Applications

4-[6-(2-fluorophenoxy)hexyl]morpholinee has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. 4-[6-(2-fluorophenoxy)hexyl]morpholinee has been found to have a unique mechanism of action that targets specific receptors in the brain, making it a useful tool for studying the function of these receptors.

properties

IUPAC Name

4-[6-(2-fluorophenoxy)hexyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO2/c17-15-7-3-4-8-16(15)20-12-6-2-1-5-9-18-10-13-19-14-11-18/h3-4,7-8H,1-2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXRTYXUMOYKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCCOC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[6-(2-Fluorophenoxy)hexyl]morpholine

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